molecular formula C21H32N2O2 B2661718 1-(4-Tert-butylbenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine CAS No. 2310100-23-1

1-(4-Tert-butylbenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Cat. No.: B2661718
CAS No.: 2310100-23-1
M. Wt: 344.499
InChI Key: XIPOSASSADEOOY-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a tert-butylbenzoyl group and a methoxypyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the acylation of 4-tert-butylbenzoic acid with piperidine, followed by the introduction of the methoxypyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxypyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Tert-butylbenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylbenzoyl)piperidine: Lacks the methoxypyrrolidinyl group.

    4-(3-Methoxypyrrolidin-1-yl)piperidine: Lacks the tert-butylbenzoyl group.

    1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine: Lacks the tert-butyl group.

Uniqueness

1-(4-Tert-butylbenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is unique due to the presence of both the tert-butylbenzoyl and methoxypyrrolidinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-21(2,3)17-7-5-16(6-8-17)20(24)22-12-9-18(10-13-22)23-14-11-19(15-23)25-4/h5-8,18-19H,9-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPOSASSADEOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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